

# Independent Validation of UM-164 Anti-Tumor Activity: A Comparative Guide

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## Compound of Interest

Compound Name: UM-164

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This guide provides an objective comparison of the anti-tumor activity of **UM-164**, a dual inhibitor of c-Src and p38 kinases, with other anti-cancer agents. The information is compiled from independent validation studies and presented for easy comparison, supported by experimental data and detailed methodologies.

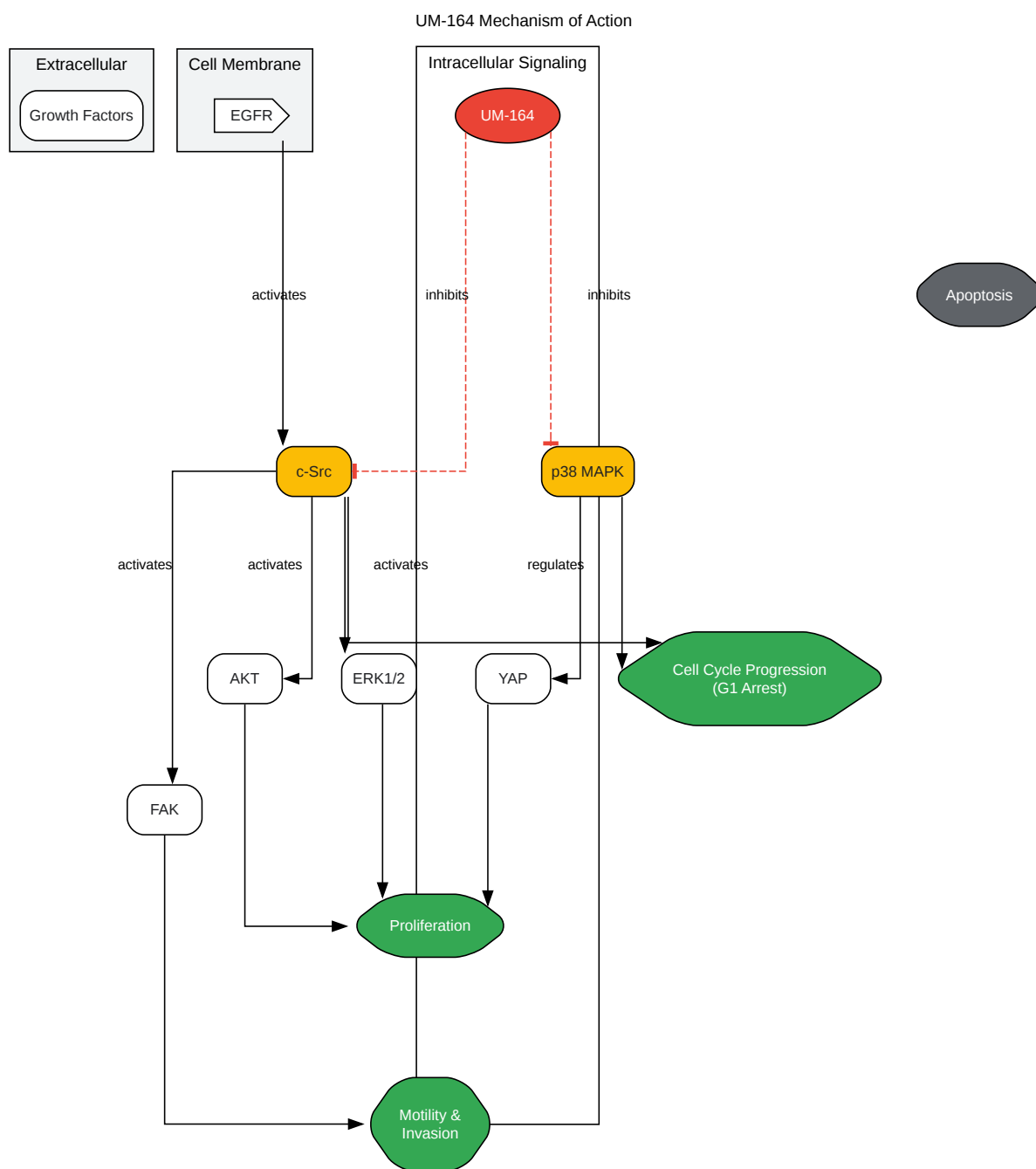
## Executive Summary

**UM-164** is a potent small molecule inhibitor targeting both c-Src and p38 MAP kinase.<sup>[1][2]</sup> It has demonstrated anti-tumor activity in preclinical models of triple-negative breast cancer (TNBC) and glioma.<sup>[1][3]</sup> **UM-164** exerts its effects by binding to the inactive conformation of its target kinases, a mechanism that is suggested to contribute to its potent anti-proliferative and anti-metastatic effects.<sup>[1][4]</sup> Notably, a key publication on **UM-164**'s activity in TNBC has been retracted, which should be considered when evaluating the available data.<sup>[5]</sup> This guide summarizes the existing data, provides context on the retraction, and offers a comparative analysis to aid in the independent assessment of **UM-164**'s therapeutic potential.

## Mechanism of Action: Dual Inhibition of c-Src and p38

**UM-164** distinguishes itself through its ability to potently inhibit both the c-Src tyrosine kinase and the p38 MAP kinase pathway.<sup>[1]</sup> c-Src is a non-receptor tyrosine kinase that plays a crucial

role in cell proliferation, migration, and invasion.[1] The p38 MAP kinase pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. [1][4] The dual inhibition of these pathways is believed to be superior to the mono-inhibition of either target alone in certain cancer contexts.[6]



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Caption: Simplified signaling pathway illustrating the dual inhibitory action of **UM-164** on c-Src and p38 MAPK.

## Comparative Anti-Tumor Activity

### In Vitro Efficacy

Studies have demonstrated the in vitro potency of **UM-164** across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values, comparing **UM-164** to other relevant inhibitors where data is available.

Table 1: Anti-proliferative Activity of **UM-164** in Triple-Negative Breast Cancer (TNBC) Cell Lines

Cell Line	UM-164 IC50 (nmol/L)	Dasatinib IC50 (nmol/L)
MDA-MB-231	150	>10,000
SUM-149	80	1,000
HCC1937	200	>10,000
MDA-MB-468	250	>10,000
Hs578t	120	>10,000
Average	160	>8,000

Data from a retracted publication.[1] While the data is presented for informational purposes, it should be interpreted with caution.

Table 2: Anti-proliferative Activity of **UM-164** in Glioma Cell Lines

Cell Line	UM-164 IC50 (μM) at 72h
LN229	3.81
SF539	1.23

Source: Cancers (Basel), 2022.[3]

**UM-164** has also been shown to inhibit cell motility and invasion in TNBC cell lines with an IC50 of 50 nmol/L.[\[1\]](#) In glioma cells, **UM-164** treatment led to cell cycle arrest in the G1 phase.[\[3\]](#)[\[7\]](#)

## In Vivo Efficacy

In vivo studies using xenograft models have provided evidence for the anti-tumor activity of **UM-164**.

Table 3: In Vivo Anti-Tumor Activity of **UM-164**

Cancer Type	Xenograft Model	Treatment	Outcome	Reference
TNBC	MDA-MB-231	10, 15, or 20 mg/kg i.p.	Significant decrease in tumor growth compared to controls with limited in vivo toxicity.	<a href="#">[1]</a> <a href="#">[2]</a> (Retracted)
Glioma	LN229	5 mg/kg	Reliable inhibitory effect on glioma growth.	<a href="#">[3]</a>

## Experimental Protocols

Detailed methodologies are crucial for the independent validation of anti-tumor agents. Below are representative protocols for key experiments used to evaluate **UM-164**.

### Cell Viability Assay (MTT or similar)

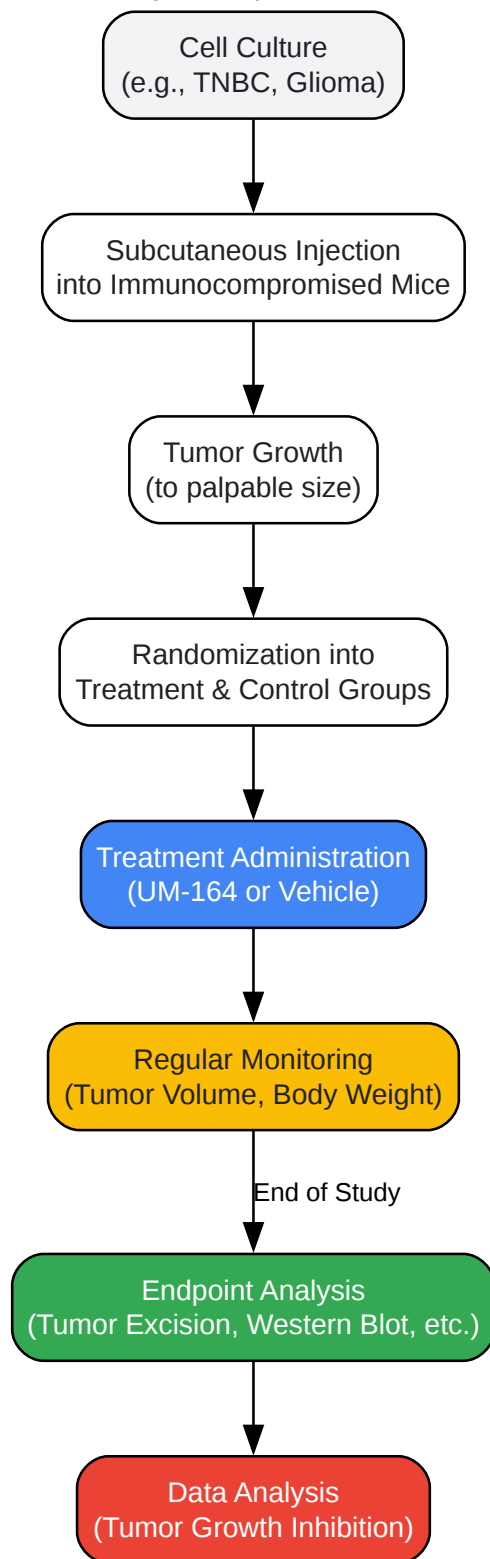
- Cell Seeding: Plate cancer cells (e.g., TNBC or glioma lines) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[\[8\]](#)

- Drug Treatment: Treat cells with a serial dilution of **UM-164** or a comparator drug (e.g., dasatinib) for 72 hours.[\[8\]](#)
- Reagent Addition: Add a viability reagent (e.g., MTT, CCK8) to each well and incubate for the recommended time.[\[3\]](#)[\[8\]](#)
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[\[8\]](#)
- Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) by plotting the percentage of cell viability against the drug concentration.[\[3\]](#)[\[8\]](#)

## In Vivo Tumor Xenograft Model

- Cell Implantation: Subcutaneously implant human cancer cells (e.g., MDA-MB-231, LN229) into immunocompromised mice.[\[3\]](#)[\[9\]](#)
- Tumor Establishment: Allow tumors to reach a predetermined size.[\[9\]](#)
- Drug Administration: Administer **UM-164** or vehicle control intraperitoneally (i.p.) at the specified dose and schedule.[\[2\]](#)
- Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).[\[8\]](#)
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.[\[8\]](#)
- Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.[\[8\]](#)

## In Vivo Xenograft Experimental Workflow

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Caption: General workflow for assessing the in vivo anti-tumor activity of **UM-164**.

## Conclusion and Future Directions

**UM-164** has demonstrated promising anti-tumor activity in preclinical models of TNBC and glioma, attributed to its dual inhibition of c-Src and p38. The available data suggests that **UM-164** may offer an advantage over single-target c-Src inhibitors. However, the retraction of a key publication underscores the importance of further independent validation. Future studies should aim to reproduce the initial findings in TNBC, expand the evaluation to other cancer types, and further investigate the molecular mechanisms underlying its efficacy and potential for clinical translation. As of late 2025, there are no publicly listed clinical trials specifically for **UM-164**.

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